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Compound of Interest

Compound Name: Demethomycin

Cat. No.: B3320907 Get Quote

This document provides a comprehensive technical overview of the pharmacokinetic and

pharmacodynamic properties of demeclocycline. It is intended for researchers, scientists, and

drug development professionals, offering detailed data, experimental methodologies, and visual

representations of key mechanisms.

Pharmacokinetics
Demeclocycline is a tetracycline antibiotic derived from a mutant strain of Streptomyces

aureofaciens.[1] Its pharmacokinetic profile is characterized by its absorption, distribution,

metabolism, and excretion (ADME) properties, which are crucial for understanding its

therapeutic efficacy and potential for drug interactions.

Absorption
Demeclocycline is readily absorbed from the gastrointestinal tract after oral administration.[2]

However, its absorption is not complete, with a bioavailability reported to be between 60-80%.

[1] The extent of absorption can be significantly reduced by the co-administration of food,

particularly dairy products, and antacids or supplements containing polyvalent cations like

calcium, magnesium, aluminum, or iron, which can chelate the drug and render it insoluble.[1]

[2][3] Peak serum concentrations are typically reached approximately 4 hours after

administration.[3]
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Distribution
As a lipophilic molecule, demeclocycline is widely distributed throughout body tissues and

fluids.[2][4] It has a volume of distribution of approximately 1.7 L/kg.[3] Like other tetracyclines,

it is known to be deposited in the skeleton during gestation and throughout childhood, which is

a key consideration for its use in these populations.[5] Protein binding for demeclocycline is

variable, reported in the range of 40% to 90%.[1][3]

Metabolism
Demeclocycline is not extensively metabolized in the body.[2][3] It is primarily active in its

unchanged form.

Excretion
Excretion of demeclocycline occurs through both renal and fecal routes. Following a single 150

mg dose, approximately 44% of the active drug was excreted in the urine within 96 hours.[4][5]

Fecal excretion has been reported to account for 13% to 46% of the dose.[3][4] The drug is

concentrated in the liver and excreted into the bile, where its concentration can be much higher

than in the blood.[4][5] Demeclocycline is excreted more slowly than tetracycline, which allows

it to maintain effective blood levels for longer durations.[4][5] Its elimination half-life ranges from

10 to 17 hours.[1][2][3]

Quantitative Pharmacokinetic Data
The table below summarizes the key pharmacokinetic parameters for demeclocycline.
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Parameter Value Source

Bioavailability 60-80% [1]

Time to Peak (Tmax) ~4 hours [3]

Protein Binding 40-90% [1][3]

Volume of Distribution (Vd) 1.7 L/kg [3]

Elimination Half-Life (t½) 10-17 hours [1][2]

Metabolism Not extensively metabolized [2][3]

Route of Elimination Urine (44%), Feces (13-46%) [3][4][5]

Pharmacodynamics
Demeclocycline exhibits two primary, distinct pharmacodynamic mechanisms: its antibacterial

action and its effect on renal water handling, which is utilized in the treatment of the Syndrome

of Inappropriate Antidiuretic Hormone (SIADH).

Antibiotic Mechanism of Action
As a member of the tetracycline class, demeclocycline is a bacteriostatic agent, meaning it

inhibits bacterial growth rather than directly killing the bacteria.[1][4] Its mechanism involves the

inhibition of protein synthesis. The lipophilic nature of the drug allows it to pass through the

bacterial cell membrane, either by passive diffusion or through porin channels.[4][5] Once

inside the cytoplasm, demeclocycline reversibly binds to the 30S ribosomal subunit (and

possibly the 50S subunit).[2][3][4] This binding action prevents the attachment of aminoacyl-

tRNA to the acceptor (A) site on the mRNA-ribosome complex, thereby halting the elongation of

the polypeptide chain and disrupting essential protein synthesis.[1][2]
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Caption: Antibiotic mechanism of demeclocycline.
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Demeclocycline is effective against a range of Gram-positive and Gram-negative bacteria,

including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and

various atypical organisms like Rickettsiae and Mycoplasma pneumoniae.[2][5] However, due

to increasing bacterial resistance, its use as a primary antibiotic has become less common.[1]

[3]

Mechanism of Action in SIADH
Demeclocycline is used off-label to treat the hyponatremia (low blood sodium) associated with

SIADH.[1][6] This therapeutic use relies on a side effect: the induction of nephrogenic diabetes

insipidus, which reduces the kidney's ability to concentrate urine.[1]

The mechanism, while not fully elucidated, involves interference with the antidiuretic hormone

(ADH), also known as arginine vasopressin (AVP), signaling cascade in the renal collecting

ducts.[1][6] Normally, ADH binds to vasopressin V2 receptors (V2R), activating a G-protein that

stimulates adenylyl cyclase.[7] This leads to an increase in intracellular cyclic AMP (cAMP),

which in turn activates Protein Kinase A (PKA). PKA promotes the trafficking and insertion of

aquaporin-2 (AQP2) water channels into the apical membrane of the collecting duct cells,

increasing water reabsorption.[7][8]

Demeclocycline appears to disrupt this pathway at a post-receptor level.[1] Studies have

shown that it reduces the expression of adenylyl cyclase (specifically isoforms 5/6) and

consequently decreases ADH-induced cAMP generation.[7][9] This reduction in cAMP signaling

leads to decreased AQP2 gene transcription and a lower abundance of AQP2 protein in the

inner medulla, ultimately reducing water reabsorption and promoting aquaresis (excretion of

free water).[7][9][10] The onset of this effect typically takes 2 to 5 days.[3][11]
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Caption: Demeclocycline's mechanism in SIADH.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3320907?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3320907?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
This section details the methodologies for key experiments used to determine the

pharmacokinetic and pharmacodynamic properties of demeclocycline.

Pharmacokinetics: Half-Life Determination in Human
Subjects
This protocol describes a typical experimental design to determine the elimination half-life of

demeclocycline.

Subject Recruitment: A cohort of healthy, consenting volunteers is recruited. Subjects are

screened to exclude individuals with renal or hepatic impairment, those who are pregnant, or

those taking medications known to interact with tetracyclines.

Drug Administration: Following an overnight fast, each subject is administered a single oral

dose of demeclocycline (e.g., 150 mg).[4]

Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined

time points: pre-dose (0 hours), and then at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours

post-dose.

Plasma Separation: Blood samples are centrifuged to separate plasma, which is then stored

at -80°C until analysis.

Concentration Analysis: The concentration of demeclocycline in the plasma samples is

quantified using a validated analytical method, such as High-Performance Liquid

Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass

Spectrometry (LC-MS).

Data Analysis: A plasma concentration-time curve is plotted for each subject. The elimination

rate constant (kₑ) is determined from the slope of the terminal log-linear phase of the curve.

The elimination half-life (t½) is then calculated using the formula: t½ = 0.693 / kₑ.

Pharmacodynamics: Minimum Inhibitory Concentration
(MIC) Determination
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The Broth Microdilution assay is a standard method for determining the MIC of an antibiotic

against a specific bacterial strain.[12]

Bacterial Culture Preparation: A pure culture of the target bacterium is grown in a suitable

broth medium to a standardized turbidity, typically corresponding to a 0.5 McFarland

standard. This ensures a consistent starting inoculum.[12]

Antibiotic Dilution: A serial two-fold dilution of demeclocycline is prepared in a 96-well

microtiter plate using cation-adjusted Mueller-Hinton broth. The concentration range is

selected to span the expected MIC.[12]

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial

suspension.[12] Control wells are included: a growth control (bacteria, no drug) and a sterility

control (broth, no bacteria).[12]

Incubation: The plate is incubated at 37°C for 18-24 hours.[12]

Result Interpretation: After incubation, the plates are examined for visible bacterial growth

(turbidity). The MIC is defined as the lowest concentration of demeclocycline that completely

inhibits the visible growth of the organism.[12][13][14]
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Caption: Experimental workflow for MIC determination.
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In Vitro Study: Mechanism in SIADH using mpkCCD
cells
This protocol is based on studies investigating demeclocycline's effect on AQP2 expression in

a mouse cortical collecting duct (mpkCCD) cell line.[7][9][10]

Cell Culture: mpkCCD cells, which endogenously express AQP2 in response to vasopressin

stimulation, are cultured on semipermeable filters to allow for polarization and differentiation.

Experimental Treatment: Differentiated cells are stimulated with dDAVP (a synthetic analog

of vasopressin) to induce AQP2 expression. Experimental groups are co-incubated with

varying concentrations of demeclocycline for a set period (e.g., 24 hours).[7]

cAMP Measurement: Intracellular cAMP levels are measured using an enzyme

immunoassay (EIA) kit to determine if demeclocycline affects the second messenger

cascade.

Protein Analysis (Immunoblotting): Cells are lysed, and protein extracts are separated by

SDS-PAGE. Immunoblotting is performed using specific antibodies against AQP2 and

adenylyl cyclase isoforms (AC3, AC5/6) to quantify changes in their protein abundance.[7][9]

Gene Expression Analysis (RT-qPCR): Total RNA is extracted from the cells. Reverse

transcription followed by quantitative PCR (RT-qPCR) is used to measure the mRNA levels

of Aqp2, determining if the drug affects gene transcription.[7][10]

Immunocytochemistry: Cells are fixed and stained with an anti-AQP2 antibody to visualize

the subcellular localization of the AQP2 protein (i.e., whether it is trafficked to the apical

membrane or retained in intracellular vesicles).[7] This helps determine the drug's effect on

protein trafficking.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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